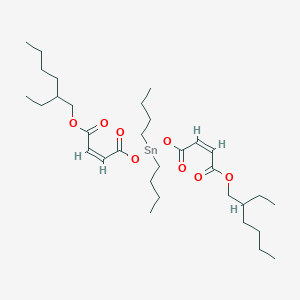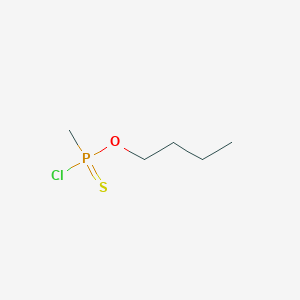
ethylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethylcarbamodithioic acid is an organic compound belonging to the dithiocarbamate family. These compounds are characterized by their strong chelating ability towards metal ions, making them valuable in various industrial and scientific applications. This compound is particularly noted for its role in forming stable metal complexes, which are utilized in numerous fields such as agriculture, medicine, and environmental science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ethylcarbamodithioic acid is typically synthesized through the reaction of carbon disulfide with ethylamine. The reaction is usually carried out in an alkaline medium to facilitate the formation of the dithiocarbamate salt, which can then be acidified to yield ethyldithiocarbamic acid . The general reaction is as follows: [ \text{CS}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCSS}^- + \text{H}^+ ]
Industrial Production Methods: On an industrial scale, the production of ethyldithiocarbamic acid involves similar synthetic routes but is optimized for large-scale output. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: ethylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
ethylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metal ion transport within biological systems.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to chelate metal ions.
Industry: Utilized in the rubber industry as a vulcanization accelerator and in agriculture as a pesticide
Mecanismo De Acción
The mechanism of action of ethyldithiocarbamic acid primarily involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can inhibit enzyme activity and microbial growth. The compound’s molecular targets include various metalloenzymes and metal ion transport proteins .
Comparación Con Compuestos Similares
- Dimethyldithiocarbamic acid
- Diethyldithiocarbamic acid
- Diphenyldithiocarbamic acid
ethylcarbamodithioic acid stands out due to its unique balance of stability and reactivity, making it a versatile compound in various applications.
Propiedades
Número CAS |
18879-98-6 |
|---|---|
Fórmula molecular |
C3H7NS2 |
Peso molecular |
121.23 g/mol |
Nombre IUPAC |
ethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6) |
Clave InChI |
MIHRVCSSMAGKNH-UHFFFAOYSA-N |
SMILES |
CCNC(=S)S |
SMILES isomérico |
CCN=C(S)S |
SMILES canónico |
CCN=C(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)


![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)


![1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B90797.png)

